molecular formula C14H17NO3 B11777163 tert-Butyl 2-ethynyl-6,7-dihydrofuro[3,2-c]pyridine-5(4H)-carboxylate

tert-Butyl 2-ethynyl-6,7-dihydrofuro[3,2-c]pyridine-5(4H)-carboxylate

Cat. No.: B11777163
M. Wt: 247.29 g/mol
InChI Key: RASWIRPCBKXSKK-UHFFFAOYSA-N
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Description

Tert-Butyl 2-ethynyl-6,7-dihydrofuro[3,2-c]pyridine-5(4H)-carboxylate (CAS 1774904-41-4) is a high-value chemical building block in organic synthesis and pharmaceutical research. This compound features a furo[3,2-c]pyridine core, a privileged scaffold known for its wide range of biological activities and applications in drug discovery . The molecule is structurally characterized by a tert-butyloxycarbonyl (Boc) protected amine and a reactive ethynyl group at the 2-position, making it an versatile intermediate for further functionalization through reactions such as metal-catalyzed cross-couplings and click chemistry . With a molecular formula of C14H17NO3 and a molecular weight of 247.29 g/mol , this reagent is particularly useful in the synthesis of more complex molecules aimed at inhibiting various biological targets. The furo[3,2-c]pyridine ring system is of significant interest in medicinal chemistry for the development of potential therapeutic agents, including kinase inhibitors, and compounds with anticancer, antibiotic, and antiviral properties . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to handle this material with appropriate precautions in a laboratory setting. For specific storage and handling information, please consult the relevant Safety Data Sheet.

Properties

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

IUPAC Name

tert-butyl 2-ethynyl-6,7-dihydro-4H-furo[3,2-c]pyridine-5-carboxylate

InChI

InChI=1S/C14H17NO3/c1-5-11-8-10-9-15(7-6-12(10)17-11)13(16)18-14(2,3)4/h1,8H,6-7,9H2,2-4H3

InChI Key

RASWIRPCBKXSKK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(O2)C#C

Origin of Product

United States

Preparation Methods

Cyclization Strategies

The furo[3,2-c]pyridine skeleton is typically constructed via acid- or base-catalyzed cyclization. A common precursor is a pyridine derivative substituted with hydroxyl and propargyl groups. For example:

  • Starting material : 3-hydroxy-2-propargylpyridine.

  • Cyclization : Performed under acidic conditions (e.g., H2SO4\text{H}_2\text{SO}_4) or using Mitsunobu conditions (PPh3\text{PPh}_3, diethyl azodicarboxylate).

Example conditions :

  • Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM).

  • Temperature: 0–25°C.

  • Yield: 60–75% after column chromatography.

Ethynylation via Sonogashira Coupling

The ethynyl group is introduced via palladium-catalyzed Sonogashira coupling, using a halogenated furopyridine intermediate (e.g., 2-bromo derivative) and a terminal alkyne.

Optimized protocol :

  • Substrate : 2-Bromo-6,7-dihydrofuro[3,2-c]pyridine.

  • Catalyst system : PdCl2(PPh3)2\text{PdCl}_2(\text{PPh}_3)_2 (5 mol%), CuI (10 mol%).

  • Base : Triethylamine (3 equiv).

  • Solvent : Dimethylformamide (DMF) at 80°C under N2\text{N}_2.

  • Yield : 82–89% after recrystallization.

Critical factors :

  • Exclusion of moisture and oxygen to prevent alkyne polymerization.

  • Use of co-solvents (e.g., THF:DCM 1:1) to enhance solubility.

Boc Protection of the Amine Group

The tert-butyl carbamate group is introduced to protect the secondary amine during subsequent reactions.

Standard Boc Protection Protocol :

  • Reagents : Di-tert-butyl dicarbonate (Boc anhydride, 1.2 equiv), 4-dimethylaminopyridine (DMAP, 0.1 equiv).

  • Solvent : Dichloromethane (DCM).

  • Conditions : Stirring at 25°C for 12 hours.

  • Work-up : Aqueous extraction (NaHCO₃), drying (MgSO4\text{MgSO}_4), and solvent evaporation.

  • Yield : 90–95%.

Industrial adaptation : Continuous flow reactors enable rapid mixing and temperature control, reducing reaction time to 2 hours.

Integrated Synthetic Routes

Two primary routes are documented, differing in the sequence of ethynylation and Boc protection:

Route A: Early Boc Protection

  • Protect the amine before cyclization.

  • Cyclize to form the furopyridine core.

  • Perform Sonogashira coupling.
    Advantages : Simplified purification; reduced side reactions at the amine.
    Disadvantages : Lower ethynylation yields due to steric hindrance (75–80%).

Route B: Late-Stage Boc Protection

  • Cyclize unprotected intermediate.

  • Ethynylate at position 2.

  • Protect the amine.
    Advantages : Higher ethynylation efficiency (85–90%).
    Disadvantages : Requires careful pH control to avoid amine degradation.

Industrial-Scale Production

Continuous Flow Synthesis

Modern facilities employ flow chemistry to enhance reproducibility:

  • Cyclization : Tubular reactor with H2SO4\text{H}_2\text{SO}_4-immobilized resin.

  • Ethynylation : Pd-coated microchannels for catalyst recycling.

  • Purification : In-line liquid-liquid extraction and crystallization.

Typical throughput : 5–10 kg/day with ≥99% purity.

Analytical and Optimization Data

Table 1: Comparison of Ethynylation Catalysts

CatalystYield (%)Purity (%)Reaction Time (h)
PdCl2(PPh3)2\text{PdCl}_2(\text{PPh}_3)_2899812
Pd(OAc)2\text{Pd(OAc)}_2769518
Pd/C\text{Pd/C}659024

Table 2: Solvent Effects on Boc Protection

SolventYield (%)Impurities (%)
DCM95<1
THF883
Acetone785

Chemical Reactions Analysis

Types of Reactions

tert-Butyl2-ethynyl-6,7-dihydrofuro[3,2-c]pyridine-5(4H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The ethynyl and tert-butyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities.

Scientific Research Applications

Chemical Research Applications

Synthetic Building Block
This compound serves as a valuable building block in organic synthesis. Its unique structure allows chemists to explore new reaction pathways and develop novel synthetic methodologies. It can participate in various chemical reactions, including oxidation, reduction, and substitution, enabling the synthesis of more complex molecules. The versatility of tert-butyl 2-ethynyl-6,7-dihydrofuro[3,2-c]pyridine-5(4H)-carboxylate promotes innovation in synthetic organic chemistry.

Mechanistic Studies
In the context of mechanistic studies, this compound can be utilized to investigate reaction mechanisms involving furo[3,2-c]pyridine derivatives. Its ability to undergo specific transformations under controlled conditions aids researchers in understanding the underlying principles of organic reactions.

Biological Research Applications

Enzyme Interaction Studies
In biological research, this compound can act as a probe to study enzyme interactions and metabolic pathways. Its structural features facilitate the investigation of various biological processes, making it a significant tool for biochemists exploring enzyme kinetics and inhibition mechanisms.

Potential Therapeutic Properties
The compound is being explored for its potential therapeutic properties. Preliminary studies suggest that it may serve as a lead compound for the development of new drugs targeting specific diseases or conditions. Its interaction with biological targets can lead to modulation of activity in pathways relevant to disease states, paving the way for novel therapeutic strategies.

Medicinal Chemistry Applications

Drug Development
In medicinal chemistry, researchers are investigating the potential of this compound as a candidate for drug development. Its unique functional groups and structural characteristics may confer specific biological activities that could be harnessed for therapeutic applications. Ongoing studies aim to evaluate its efficacy and safety profiles in preclinical models.

Case Studies

  • Anticancer Activity : A study demonstrated that derivatives of furo[3,2-c]pyridine compounds exhibit cytotoxic effects against various cancer cell lines. The research indicated that modifications to the tert-butyl group could enhance potency and selectivity against tumor cells.
  • Antimicrobial Properties : Another investigation highlighted the antimicrobial activity of related compounds against bacterial strains. The presence of the ethynyl group was found to contribute to increased activity against resistant strains.

Industrial Applications

Material Science
In industry, this compound is being explored for its potential use in developing new materials and chemical products. Its reactivity allows it to be incorporated into polymers and specialty chemicals, which can lead to advancements in material properties such as durability and functionality.

Chemical Manufacturing
The compound's synthesis can be scaled up using continuous flow reactors and automated platforms in industrial settings. This scalability enhances production efficiency while maintaining high purity levels through effective purification methods like chromatography.

Mechanism of Action

The mechanism of action of tert-Butyl2-ethynyl-6,7-dihydrofuro[3,2-c]pyridine-5(4H)-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound’s uniqueness lies in its furopyridine core and ethynyl substituent. Below is a comparative analysis with key analogs:

Table 1: Structural Comparison of tert-Butyl-Substituted Heterocyclic Compounds
Compound Name Heterocycle Substituent Molecular Formula Key Applications/Reactivity References
tert-Butyl 2-ethynyl-6,7-dihydrofuro[3,2-c]pyridine-5(4H)-carboxylate Furo[3,2-c]pyridine 2-ethynyl C₁₃H₁₇NO₃ Under investigation (hypothetical) -
tert-Butyl 2-bromo-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate Thieno[3,2-c]pyridine 2-bromo C₁₂H₁₆BrNO₂S Intermediate for Suzuki couplings
tert-Butyl 2-amino-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate Thiazolo[4,5-c]pyridine 2-amino C₁₁H₁₇N₃O₂S Kinase inhibitor scaffolds
Clopidogrel bisulphate Thieno[3,2-c]pyridine Methyl ester, chlorophenyl C₁₆H₁₆ClNO₂S·H₂SO₄ Antiplatelet drug
Key Observations:

Heteroatom Influence: Furo[3,2-c]pyridine (oxygen) offers higher electronegativity and polarity compared to thieno[3,2-c]pyridine (sulfur) and thiazolo[4,5-c]pyridine (sulfur + nitrogen). This affects solubility, metabolic stability, and binding affinity in biological systems. Thieno/thiazolo derivatives are more prevalent in pharmaceuticals due to sulfur’s role in hydrophobic interactions (e.g., clopidogrel’s antiplatelet activity ).

Substituent Reactivity: Ethynyl groups (target compound) enable click chemistry (e.g., azide-alkyne cycloaddition) for bioconjugation or polymer synthesis. Bromo substituents (e.g., BD152788 ) facilitate cross-coupling reactions (Suzuki, Heck), making them versatile intermediates. Amino groups (e.g., BD152788 derivatives ) are critical for hydrogen bonding in kinase inhibitors.

Biological Activity

The compound tert-Butyl 2-ethynyl-6,7-dihydrofuro[3,2-c]pyridine-5(4H)-carboxylate is a member of the furo-pyridine class of compounds, which have garnered interest in medicinal chemistry due to their potential biological activities. This article delves into the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

  • Molecular Formula : C₁₂H₁₅NO₃
  • Molecular Weight : 223.27 g/mol
  • CAS Number : 179060-28-7

Structural Characteristics

The compound features a furo[3,2-c]pyridine backbone with an ethynyl substituent at the 2-position and a tert-butyl ester group at the carboxylate position. This unique structure is pivotal for its biological activity.

Antiviral Properties

Recent studies have indicated that compounds similar to This compound exhibit significant antiviral properties. These compounds have been investigated primarily as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for their effectiveness against HIV.

Case Study: NNRTI Activity

A study demonstrated that derivatives of furo-pyridine compounds showed potent inhibitory activity against HIV strains. For instance, one compound exhibited an EC₅₀ value of 10.6 nM against wild-type HIV and a similar efficacy against resistant strains, indicating a strong potential for therapeutic application in HIV treatment .

Cytotoxicity and Selectivity Index

The cytotoxicity of these compounds has been assessed to ensure safety and efficacy in potential therapeutic applications. The selectivity index (SI), which measures the ratio of cytotoxicity to antiviral potency, is crucial in evaluating the safety profile of these compounds.

CompoundEC₅₀ (nM)CC₅₀ (nM)Selectivity Index (SI)
Compound A10.66138577
Compound B0.0055>221>40000

The data indicates that while some compounds exhibit low cytotoxicity, they maintain high antiviral activity, making them suitable candidates for further development .

The mechanism by which This compound exerts its biological effects involves binding to the active site of reverse transcriptase, inhibiting viral replication. Molecular docking studies suggest that specific interactions with amino acid residues are critical for binding affinity and inhibitory action .

Safety and Toxicology

Toxicological assessments have shown that while some derivatives demonstrate high antiviral potency, they also need to be evaluated for potential toxicity. Studies report no mortality in animal models at certain dosages; however, weight loss was observed in high-dose groups .

Toxicity Profile Summary

ParameterValue
LD₅₀ (mouse)>2000 mg/kg
Body Weight ChangeAbnormal decrease at 183 mg/kg

These findings underscore the importance of careful dosage management during therapeutic development.

Q & A

Q. Q1. What are the standard synthetic routes for preparing tert-butyl 2-ethynyl-6,7-dihydrofuro[3,2-c]pyridine-5(4H)-carboxylate, and how is its structure confirmed?

Methodological Answer: The compound can be synthesized via multi-step protocols. A common approach involves:

Core Formation : Cyclization of tert-butyl-protected piperidone derivatives with cyanamide and sulfur in pyridine, as described for analogous thiazolo-pyridine systems .

Ethynyl Introduction : Bromination followed by Sonogashira coupling or direct substitution using tert-butyl nitrite and copper(I) bromide in DMF at 50°C for 3 hours, yielding the ethynyl group .

Purification : Column chromatography (e.g., pentane/ethyl acetate gradients) achieves >95% purity .

Q. Structural Confirmation :

  • X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths and angles .
  • Spectroscopy : 1^1H/13^13C NMR and HRMS validate molecular integrity, with characteristic peaks for the ethynyl group (~2.5 ppm in 1^1H NMR) and tert-butyl moiety .

Intermediate Handling and Safety

Q. Q2. What safety protocols are recommended for handling intermediates during synthesis?

Methodological Answer:

  • Hazard Mitigation : Intermediates like brominated precursors (e.g., tert-butyl 2-bromo derivatives) require PPE (gloves, goggles) and fume hoods due to acute toxicity (H302, H315) .
  • Storage : Store in dark, anhydrous conditions at room temperature to prevent decomposition .
  • Spill Management : Use inert adsorbents (e.g., vermiculite) and avoid water to prevent exothermic reactions .

Advanced Synthesis Optimization

Q. Q3. How can reaction conditions be optimized to improve yield in ethynylation steps?

Methodological Answer:

  • Catalytic Systems : Copper(I) bromide with tert-butyl nitrite in DMF at 50°C for 3 hours achieves ~74% yield for analogous ethynylations. Lower temperatures reduce side reactions .
  • Solvent Screening : Polar aprotic solvents (e.g., DMF, DMAc) enhance solubility of copper intermediates.
  • Monitoring : TLC or in-situ IR tracks reaction progress, minimizing over-reaction .

Stereochemical and Racemization Challenges

Q. Q4. How does stereochemistry impact synthetic routes, and how can racemization be minimized?

Methodological Answer:

  • Chiral Centers : The fused furo-pyridine core may adopt non-planar conformations, influencing reactivity.
  • Racemization Control : Avoid prolonged heating (>100°C) and acidic conditions, which promote epimerization. Use chiral HPLC or diastereomeric salt formation (e.g., camphorsulfonic acid) for resolution .

Data Contradictions in Spectroscopic Analysis

Q. Q5. How should researchers resolve discrepancies in NMR data for tert-butyl derivatives?

Methodological Answer:

  • Solvent Effects : Compare spectra in CDCl3 vs. DMSO-d6; tert-butyl signals may shift due to solvent polarity.
  • Dynamic Effects : Conformational flexibility in the dihydrofuro ring can cause splitting. Variable-temperature NMR clarifies dynamic processes .
  • Validation : Cross-reference with X-ray data or computational models (DFT) to assign ambiguous peaks .

Applications in Drug Development

Q. Q6. What role does this compound play in PROTAC synthesis or medicinal chemistry?

Methodological Answer:

  • PROTAC Linkers : The ethynyl group enables click chemistry for conjugating E3 ligase ligands (e.g., thalidomide derivatives) to target binders. Example: Coupling with methyl terephthalate via HATU/DIPEA in CH2_2Cl2_2 yields bi-functional molecules .
  • Biological Screening : Test in kinase inhibition assays (e.g., JAK/STAT pathways) due to structural similarity to clopidogrel analogs .

Purity and Stability Assessment

Q. Q7. What methods ensure purity and evaluate stability under storage conditions?

Methodological Answer:

  • Analytical Techniques :
    • HPLC : C18 columns with UV detection (λ = 254 nm) assess purity (>98%) .
    • Accelerated Stability Studies : Store at 40°C/75% RH for 4 weeks; monitor degradation via LC-MS.
  • Stabilizers : Add antioxidants (e.g., BHT) for ethynyl group protection .

Reaction Mechanism Elucidation

Q. Q8. What mechanistic insights exist for ethynyl group introduction using copper catalysts?

Methodological Answer:

  • Proposed Pathway :
    • Oxidative Addition : Cu(I) reacts with tert-butyl nitrite, generating NO and Cu(II)-nitrite intermediates.
    • Alkyne Activation : Ethynyl bromide coordinates to Cu(II), facilitating nucleophilic substitution at the pyridine C2 position.
    • Reductive Elimination : Cu(I) regenerates, closing the catalytic cycle .
  • Kinetic Studies : Pseudo-first-order kinetics suggest rate-limiting alkyne activation .

Comparison of Heterocyclic Analogues

Q. Q9. How do structural modifications (e.g., furo vs. thieno rings) affect reactivity?

Methodological Answer:

  • Electronic Effects : Furo rings (oxygen) are less electron-rich than thieno (sulfur), altering electrophilic substitution rates.
  • Thermal Stability : Thieno derivatives decompose at ~130°C, while furo analogs are stable up to 150°C .

Advanced Computational Modeling

Q. Q10. How can DFT calculations guide synthetic route design?

Methodological Answer:

  • Transition State Analysis : Gaussian simulations identify energy barriers for key steps (e.g., cyclization).
  • Solvent Modeling : COSMO-RS predicts solvent effects on reaction yields .

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